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Compound of Interest

Compound Name:
1-(4,6-Dichloropyridin-3-YL)ethan-

1-one

Cat. No.: B1457132 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-(4,6-
Dichloropyridin-3-yl)ethan-1-one

Introduction
The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of

drugs across various therapeutic areas.[1][2] Its unique electronic properties and ability to

engage in biological interactions make it a privileged structure in drug design.[1][3]

Dichlorinated pyridines, in particular, serve as highly versatile building blocks, offering multiple

reactive sites for the strategic elaboration of complex molecular architectures.[4]

This technical guide provides a comprehensive analysis of 1-(4,6-dichloropyridin-3-yl)ethan-
1-one, a key intermediate for researchers, scientists, and drug development professionals. We

will delve into its core chemical properties, explore its electronic landscape to predict reactivity,

propose a logical synthetic pathway, and detail its utility in key chemical transformations. This

document is structured to provide not just data, but a field-proven perspective on how this

molecule's specific features can be leveraged in a research and development context.
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1-(4,6-Dichloropyridin-3-yl)ethan-1-one is a substituted pyridine carrying two chlorine atoms

at the 4 and 6 positions and an acetyl group at the 3-position. These substituents dictate its

physical characteristics and chemical behavior. The fundamental properties of this compound

are summarized below.

Property Value Source(s)

CAS Number 887573-44-6 [5][6][7]

Molecular Formula C₇H₅Cl₂NO [5][6][7]

Molecular Weight 190.03 g/mol [5][6]

IUPAC Name
1-(4,6-dichloro-3-

pyridinyl)ethanone
[8]

Synonyms

1-(4,6-Dichloropyridin-3-

YL)ethanone, 3-Acetyl-4,6-

dichloropyridine

[5][6]

Appearance Light brown to brown solid [6]

Predicted Density 1.376 ± 0.06 g/cm³ [6]

Predicted pKa -1.28 ± 0.10 [6]

Storage Conditions

Store at 2-8°C under an inert

atmosphere (Nitrogen or

Argon)

[6]

The Electronic Landscape and Predicted Reactivity
The reactivity of 1-(4,6-dichloropyridin-3-yl)ethan-1-one is a direct consequence of the

interplay between its three key structural features: the pyridine nitrogen, the chloro-

substituents, and the acetyl group.

Pyridine Nitrogen: As an electronegative heteroatom, the nitrogen atom withdraws electron

density from the aromatic ring, rendering it inherently electron-deficient.[9] This fundamental

property makes the ring susceptible to nucleophilic attack and generally resistant to

electrophilic substitution.
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Chloro-Substituents (C4 & C6): The chlorine atoms at the C4 (para) and C6 (ortho) positions

are also strongly electron-withdrawing via induction. Their presence significantly enhances

the ring's electrophilicity, making them excellent leaving groups in nucleophilic aromatic

substitution (SNAr) reactions.[4] The positions ortho and para to the nitrogen are particularly

activated because the negative charge of the Meisenheimer intermediate can be delocalized

onto the electronegative nitrogen atom.[10]

Acetyl Group (C3): The acetyl group at the C3 position is a meta-directing, deactivating

group that further withdraws electron density from the ring. Its presence enhances the

reactivity of the C4 and C6 positions towards nucleophiles. The ketone carbonyl also

provides a reactive handle for a separate class of chemical transformations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [1-(4,6-Dichloropyridin-3-YL)ethan-1-one chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1457132#1-4-6-dichloropyridin-3-yl-ethan-1-one-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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